molecular formula C18H21N3O6S B2382564 ethyl 4-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-18-7

ethyl 4-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2382564
CAS No.: 899957-18-7
M. Wt: 407.44
InChI Key: HCWMGKLXHWZUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including an ethyl ester, a sulfanyl group, and a dimethoxyanilino moiety

Preparation Methods

The synthesis of ethyl 4-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through multicomponent reactions, such as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. For instance, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under reflux conditions in ethanol can yield the desired compound . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxyanilino moiety can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways, potentially serving as a tool for understanding disease mechanisms.

    Materials Science: The compound’s properties may be explored for developing new materials with specific functionalities, such as in organic electronics or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system under study .

Comparison with Similar Compounds

Ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-5-27-17(23)15-10(2)19-18(24)21-16(15)28-9-14(22)20-12-7-6-11(25-3)8-13(12)26-4/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWMGKLXHWZUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.